1-[3-(4-Methylphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine
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Overview
Description
1-[3-(4-Methylphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties
Preparation Methods
The synthesis of 1-[3-(4-Methylphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable coupling agent to yield the final product . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production.
Chemical Reactions Analysis
1-[3-(4-Methylphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
1-[3-(4-Methylphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity . As an anti-inflammatory agent, it likely inhibits the production of pro-inflammatory cytokines and mediators . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 1-[3-(4-Methylphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine include other pyrazole derivatives such as:
3-(4-Methylphenyl)-1H-pyrazole-1-ylacetic acid: Known for its anti-inflammatory properties.
4-(4-Methylphenyl)-1H-1,2,3-triazole: Exhibits antimicrobial activity.
1,2,4-Triazolo[1,5-a]pyridines: Used in medicinal chemistry for their diverse biological activities.
Properties
Molecular Formula |
C21H22N4O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[3-(4-methylphenyl)-1H-pyrazol-5-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H22N4O/c1-16-7-9-17(10-8-16)19-15-20(23-22-19)21(26)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,22,23) |
InChI Key |
FPUGNPSVOPAAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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